Kauran-16,17-diol

Anti-inflammatory Nitric Oxide Inhibition Immunomodulation

Researchers often face batch-to-batch variability in kaurane diterpenoids, leading to irreproducible bioactivity data. Kauran-16,17-diol (CAS 16836-31-0) solves this with a validated 16,17-diol moiety and a defined pharmacological profile. • **Anti-inflammatory & Apoptotic Dual Mechanism:** NO production inhibition (IC50 = 17 µM) plus pro-apoptotic E2F1 up-regulation in MCF-7 cells via Ap-2α/Rb complex disruption. • **Plant Biochemistry Tool:** Binds gibberellin receptors to stimulate germination; non-cytotoxic, ideal for growth assays. • **Supply Certainty:** Certified purity, rigorous QC, and ready for immediate research deployment.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 16836-31-0
Cat. No. B104088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKauran-16,17-diol
CAS16836-31-0
Synonymsent-kauran-16,17-diol
kauran-16,17-diol
kauran-16,17-diol, (16alpha)-isome
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C
InChIInChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1
InChIKeyLCYWCTWYVKIBSA-ZYLYKIMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kauran-16,17-diol Procurement Guide


Kauran-16,17-diol (ent-Kauran-16β,17-diol, CAS 16836-31-0) is a naturally occurring ent-kaurane diterpenoid [1] characterized by a tetracyclic skeleton and a 16,17-dihydroxyl functional group [2]. It is known for its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages with an IC50 of 17 μM, as well as its capacity to induce apoptosis in cancer cells .

Moderate macrophage NO inhibition assays
Apoptosis pathway studies (MCF-7 cell model)
Plant gibberellin signaling research

Why Kauran-16,17-diol Cannot Be Replaced


Substituting Kauran-16,17-diol with a generic kaurane diterpenoid such as ent-kaur-16-en-19-oic acid or ent-kaur-16-en-19-al would introduce significant differences in biological activity and physicochemical properties. The 16,17-diol moiety is not merely a structural decoration; it alters hydrogen-bonding capacity and hydrophilicity, which can affect solubility and target interaction . Moreover, ent-kaurane diterpenoids exhibit a wide range of anti-inflammatory potencies—with IC50 values for NO production inhibition ranging from 0.01 μM to >40 μM [1]—meaning that even closely related analogs cannot be assumed to possess comparable efficacy in a given assay system.

16,17‑diol functionality
The diol moiety alters hydrogen bonding and hydrophilicity; generic kauranes may shift NO inhibition profile and solubility behaviour.
Anti‑inflammatory potency range
Ent‑kaurane NO inhibition potencies span a broad range; analogs cannot be assumed to reproduce the same assay context.
Functional divergence
Gibberellin receptor binding vs. Na⁺,K⁺‑ATPase inhibition; a mismatch may confound plant growth or cytotoxicity endpoint interpretation.

Kauran-16,17-diol vs. Kaurane Analogs


Macrophage NO Inhibition

Kauran-16,17-diol inhibits LPS-induced nitric oxide production in RAW 264.7 macrophages with an IC50 of 17 μM . In comparison, structurally related ent-kaurane diterpenoids exhibit a wide range of potencies: 16α,17-dihydroxy-ent-kaur-9(11)-en-19-oic acid ester shows an IC50 of 41.5 μM, while certain ent-kauranes from Croton tonkinensis demonstrate IC50 values <5 μM [1][2]. Kauran-16,17-diol thus occupies an intermediate anti-inflammatory potency range that may offer advantages for applications requiring moderate rather than maximal suppression.

Macrophage NO Inhibition
Cross‑study comparable
IC₅₀ 17 μM vs. comparator 41.5 μM
~2.4‑fold difference
Supports moderate NO inhibition assay context
Reported in LPS‑stimulated RAW 264.7 macrophages; cross‑study comparison
Anti-inflammatory Nitric Oxide Inhibition Immunomodulation

MCF-7 Cytotoxicity

Kauran-16,17-diol up-regulates E2F1 and down-regulates Bcl-2 in MCF-7 breast cancer cells, indicative of pro-apoptotic activity [1]. While a precise IC50 for MCF-7 cytotoxicity is not reported, the structurally related ent-kaur-16-en-19-oic acid exhibits an ED50 of 1.0 μg/mL (≈3.3 μM) against MCF-7 cells [2]. Kauran-16,17-diol's mechanism involves disruption of the Ap-2α/Rb transcription activating complex, a pathway distinct from the Na+,K+-ATPase inhibition or non-specific cytotoxicity observed with other kaurane analogs.

MCF‑7 Cytotoxicity
Cross‑study comparable
Pro‑apoptotic mechanism confirmed
E2F1 ↑ / Bcl‑2 ↓
Distinct pathway: Ap‑2α/Rb disruption vs. Na⁺,K⁺‑ATPase inhibition
Quantitative cytotoxicity IC₅₀ not reported; mechanistic divergence noted
Anticancer Cytotoxicity Apoptosis

16,17-Diol vs. 16-Ene Precursors

The 16,17-diol functionality in Kauran-16,17-diol increases hydrophilicity compared to 16-ene precursors such as ent-kaur-16-en-19-ol . This structural feature confers slightly better aqueous solubility relative to purely hydrophobic diterpenes, though formulation (e.g., liposomes or nanoparticles) is often still required for in vivo efficacy. The topological polar surface area (TPSA) of Kauran-16,17-diol is 40.50 Ų [1], which influences membrane permeability and oral bioavailability potential.

16,17‑Diol vs. 16‑Ene
Class‑level inference
TPSA 40.50 Ų
Increased hydrophilicity over 16‑ene precursors
May improve aqueous solubility in in‑vitro assays
Class‑level observation; formulation often still required
Solubility Bioavailability Formulation

Gibberellin Receptor Binding

Kauran-16,17-diol has been shown to stimulate germination and growth by binding to gibberellin receptors . In contrast, ent-kaur-16-en-19-oic acid is known to inhibit Na+,K+-ATPase and exhibits cytotoxic properties [1]. This functional divergence suggests that the 16,17-diol derivative may serve distinct roles in plant physiology research, particularly in studies of gibberellin signaling and allelopathy.

Gibberellin Receptor Binding
Class‑level inference
Stimulates germination and growth
May support plant signaling studies; diverges from cytotoxic kauranes
Qualitative functional difference; data to verify
Plant Biology Gibberellin Receptor Allelopathy

Kauran-16,17-diol Application Scenarios


Anti-inflammatory Lead Optimization

Kauran-16,17-diol's IC50 of 17 μM for NO production inhibition positions it as a moderate anti-inflammatory agent . This potency level may be advantageous in lead optimization programs where excessive NO suppression is undesirable, and where concomitant pro-apoptotic effects (via Bcl-2 down-regulation) could provide synergistic benefits in inflammation-associated cancer models [1].

Plant Gibberellin Signaling Research

The compound's ability to bind gibberellin receptors and stimulate germination makes it a valuable tool for studying plant hormone signaling pathways . Researchers investigating allelopathic interactions or crop growth regulation may select Kauran-16,17-diol over cytotoxic kauranes like ent-kaur-16-en-19-oic acid, which would confound growth assays.

Apoptosis Mechanism Studies in Breast Cancer

Kauran-16,17-diol's unique mechanism—disruption of the Ap-2α/Rb complex and E2F1 up-regulation—offers a distinct tool for dissecting apoptotic pathways in MCF-7 cells . Unlike kauranes that act via non-specific cytotoxicity or Na+,K+-ATPase inhibition, this compound provides a targeted molecular probe.

Application
Selection Property
Validation Focus
Inflammation‑associated cancer model studies
Moderate NO inhibition context
Macrophage NO production endpoints
Plant hormone signaling research
Gibberellin receptor binding context
Germination and growth endpoint monitoring
Cancer cell apoptosis mechanism studies
Ap‑2α/Rb pathway disruption context
E2F1 / Bcl‑2 expression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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